Cas no 2138155-36-7 (3-{2-azabicyclo[3.2.0]heptan-1-yl}-N-butylpiperidine-1-carboxamide)

3-{2-azabicyclo[3.2.0]heptan-1-yl}-N-butylpiperidine-1-carboxamide structure
2138155-36-7 structure
Product Name:3-{2-azabicyclo[3.2.0]heptan-1-yl}-N-butylpiperidine-1-carboxamide
CAS No:2138155-36-7
MF:C16H29N3O
MW:279.420964002609
CID:6205240
PubChem ID:165476982
Update Time:2025-07-01

3-{2-azabicyclo[3.2.0]heptan-1-yl}-N-butylpiperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-{2-azabicyclo[3.2.0]heptan-1-yl}-N-butylpiperidine-1-carboxamide
    • 2138155-36-7
    • EN300-765476
    • Inchi: 1S/C16H29N3O/c1-2-3-9-17-15(20)19-11-4-5-14(12-19)16-8-6-13(16)7-10-18-16/h13-14,18H,2-12H2,1H3,(H,17,20)
    • InChI Key: JUJKVUWWPFETER-UHFFFAOYSA-N
    • SMILES: O=C(NCCCC)N1CCCC(C1)C12CCC1CCN2

Computed Properties

  • Exact Mass: 279.231062557g/mol
  • Monoisotopic Mass: 279.231062557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 44.4Ų

3-{2-azabicyclo[3.2.0]heptan-1-yl}-N-butylpiperidine-1-carboxamide Pricemore >>

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Additional information on 3-{2-azabicyclo[3.2.0]heptan-1-yl}-N-butylpiperidine-1-carboxamide

Introduction to 3-{2-azabicyclo[3.2.0]heptan-1-yl}-N-butylpiperidine-1-carboxamide (CAS No. 2138155-36-7)

3-{2-azabicyclo[3.2.0]heptan-1-yl}-N-butylpiperidine-1-carboxamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 2138155-36-7, belongs to a class of molecules that feature a bicyclic azabenzene core fused with a piperidine ring, making it an intriguing candidate for further investigation in drug discovery and development.

The structural framework of 3-{2-azabicyclo[3.2.0]heptan-1-yl}-N-butylpiperidine-1-carboxamide incorporates a bicyclo[3.2.0]heptane moiety, which is known for its rigid three-dimensional structure. This rigidity can be advantageous in the design of pharmacophores, as it helps to stabilize the compound's conformation and potentially enhance its binding affinity to biological targets. The presence of the azabicyclo[3.2.0]heptan-1-yl group further contributes to the molecule's complexity and may play a crucial role in modulating its interactions with biological systems.

Recent advancements in medicinal chemistry have highlighted the importance of bicyclic scaffolds in the development of novel therapeutic agents. These scaffolds often exhibit enhanced metabolic stability and improved oral bioavailability, making them attractive for drug design. The piperidine ring in 3-{2-azabicyclo[3.2.0]heptan-1-yl}-N-butylpiperidine-1-carboxamide is particularly noteworthy, as piperidine derivatives are well-documented for their role in various pharmacological applications, including central nervous system (CNS) drugs and antiviral agents.

In the context of modern drug discovery, the synthesis and characterization of such complex molecules are essential for understanding their potential therapeutic effects. The N-butylpiperidine-1-carboxamide moiety suggests that this compound may exhibit properties similar to other amide-based compounds, which are frequently explored for their analgesic, anti-inflammatory, and neuroprotective effects. The combination of these structural features makes 3-{2-azabicyclo[3.2.0]heptan-1-yl}-N-butylpiperidine-1-carboxamide a promising candidate for further exploration in various disease models.

The chemical synthesis of 3-{2-azabicyclo[3.2.0]heptan-1-yl}-N-butylpiperidine-1-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The synthesis typically begins with the construction of the bicyclic azabenzene core, followed by functionalization with the piperidine ring and subsequent amide bond formation. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, may be employed to achieve high yields and enantioselectivity.

The biological evaluation of 3-{2-azabicyclo[3.2.0]heptan-1-yl}-N-butylpiperidine-1-carboxamide has been limited to date, but preliminary studies suggest that it may possess interesting pharmacological properties. For instance, its structural similarity to known bioactive molecules suggests potential activity in areas such as pain management and neuroprotection. Additionally, the rigid structure of the bicyclic azabenzene core may enhance its ability to interact with specific biological targets, thereby increasing its therapeutic efficacy.

One of the most exciting aspects of this compound is its potential for further derivatization to explore new pharmacological profiles. By modifying various functional groups within its structure, researchers can fine-tune its biological activity and optimize its pharmacokinetic properties. This flexibility makes 3-{2-azabicyclo[3.2.0]heptan-1-yl}-N-butylpiperidine-1-carboxamide a valuable scaffold for medicinal chemists seeking to develop novel therapeutics.

The development of new drugs is often a lengthy and complex process that requires extensive testing to ensure safety and efficacy. However, compounds like 3-{2-azabicyclo[3.2.0]heptan-1-yl}-N-butylpiperidine-1-carboxamide provide a foundation for innovative drug design by offering unique structural features that can be leveraged to create next-generation therapeutics. As research in this area continues to evolve, it is likely that more compounds with similar structures will emerge as promising candidates for clinical investigation.

In conclusion, 3-{2-azabicyclo[3.2.0]heptan-1-y}l-N-butylpiperidine-l-carboxamide (CAS No. 2138155- 36- 7) is a fascinating molecule with potential applications in pharmaceutical research. Its unique structural features, including the bicyclic azabenzene core and piperidine ring, make it an attractive candidate for further exploration. As our understanding of molecular interactions continues to improve, compounds like this one will play an increasingly important role in the development of new treatments for various diseases.

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